molecular formula C27H44O3 B1245787 (24S,25)-epoxy-7alpha-hydroxycholesterol

(24S,25)-epoxy-7alpha-hydroxycholesterol

Cat. No.: B1245787
M. Wt: 416.6 g/mol
InChI Key: ZOABSEJBVHDTMB-HGDGZPEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(24S,25)-epoxy-7alpha-hydroxycholesterol is an oxysterol of significant interest in biochemical and neurological research. This compound combines two key oxysterol motifs: the 24(S),25-epoxide and the 7α-hydroxyl groups. Researchers value this molecule for investigating the interplay of distinct sterol signaling pathways. The 24(S),25-epoxide group is a well-characterized potent endogenous activator of Liver X Receptors (LXRα and LXRβ) . LXR activation plays a crucial role in regulating genes involved in cholesterol homeostasis, fatty acid metabolism, and innate immunity . Furthermore, 24(S),25-epoxycholesterol has been specifically shown to promote midbrain dopaminergic neurogenesis in an LXR-dependent manner, suggesting potential research applications in neurodegenerative contexts . The 7α-hydroxyl group positions this oxysterol within a different metabolic pathway. 7α-hydroxycholesterol is a primary precursor in the synthesis of bile acids . The presence of this group makes the compound a candidate for studies exploring the intersection of cholesterol oxidation, bile acid synthesis, and their downstream effects on metabolic regulation. As a cholesterol oxidation product (COP), this compound is also relevant for research into bone homeostasis, as various COPs have been identified as important regulators of mesenchymal stem cell differentiation, osteoblast activity, and bone resorption . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C27H44O3/c1-16(6-9-23-25(2,3)30-23)19-7-8-20-24-21(11-13-27(19,20)5)26(4)12-10-18(28)14-17(26)15-22(24)29/h15-16,18-24,28-29H,6-14H2,1-5H3/t16-,18+,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

ZOABSEJBVHDTMB-HGDGZPEBSA-N

Isomeric SMILES

C[C@H](CC[C@H]1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(CC[C@@H](C5)O)C)O)C

Canonical SMILES

CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3C(C=C5C4(CCC(C5)O)C)O)C

Origin of Product

United States

Scientific Research Applications

Role in Brain Function

(24S,25)-epoxy-7alpha-hydroxycholesterol is known to cross the blood-brain barrier and plays a crucial role in brain cholesterol metabolism. It is synthesized in the brain and has been shown to influence neuronal function and survival. Research indicates that this oxysterol can modulate the activity of liver X receptors (LXRs), which are essential for cholesterol homeostasis in the brain .

Case Study: Neurodegenerative Diseases

A study highlighted that levels of (24S,25)-epoxycholesterol in the brains of mice were found to be significantly correlated with neurodegenerative conditions. The compound's ability to activate LXRs suggests a protective role against neuroinflammation and apoptosis in neuronal cells .

StudyFindings
NCBI Study (2014)Detected levels of (24S,25)-epoxycholesterol in rodent brains were approximately 0.4–1.4 μg/g wet weight .
Neurodegeneration ResearchSuggested a correlation between elevated levels of this oxysterol and reduced neuroinflammatory markers .

Cholesterol Regulation

(24S,25)-epoxy-7alpha-hydroxycholesterol has been identified as a potent inhibitor of sterol regulatory element-binding protein (SREBP) processing, which is critical for cholesterol synthesis regulation. Its synthesis parallels that of cholesterol and serves as a feedback mechanism to maintain cholesterol homeostasis .

Case Study: Macrophage Function

In macrophages, the synthesis of (24S,25)-epoxycholesterol was shown to increase significantly when cholesterol synthesis was partially inhibited. This suggests that the compound may play a protective role against atherosclerosis by regulating lipid metabolism .

ResearchImplications
Macrophage StudyIncreased synthesis of (24S,25)-epoxycholesterol by 60-fold under conditions of inhibited cholesterol synthesis indicates its role in lipid metabolism regulation .

Antiproliferative Effects

Recent studies have demonstrated that (24S,25)-epoxy-7alpha-hydroxycholesterol exhibits antiproliferative effects on various cancer cell lines. For instance, it has been shown to inhibit the proliferation of gastric cancer cells at concentrations as low as 1 µM .

Case Study: Gastric Cancer

A study focusing on HGC-27 gastric cancer cells revealed that treatment with (24S,25)-epoxycholesterol led to significant reductions in cell viability and induced apoptosis through activation of apoptotic pathways .

ExperimentResults
HGC-27 Cell Line StudyDemonstrated significant inhibition of cell proliferation with an IC50 value of 1 µM for (24S,25)-epoxycholesterol .

Chemical Reactions Analysis

Enzymatic Oxidation by Cholesterol Oxidase

Cholesterol oxidase catalyzes the oxidation of the 3β-hydroxyl group to a ketone, forming 24S,25-epoxycholest-4-en-3-one . This reaction is critical for analytical detection and quantification of the compound in biological samples .
Mechanism :

  • Oxidation at C3 converts the hydroxyl group to a ketone, forming a cholest-4-en-3-one backbone.

  • The epoxide and 7α-hydroxy groups remain intact during this process .

Acid-Catalyzed Hydrolysis

Under acidic conditions, the 24S,25-epoxide ring undergoes hydrolysis to yield 24,25-dihydroxycholesterol . This reaction mimics potential in vivo degradation pathways under low-pH environments .
Key Features :

  • Hydrolysis opens the epoxide ring, forming vicinal diols at C24 and C25.

  • The 7α-hydroxy group remains unaffected .

Methanolysis

In methanol with acidic conditions, the epoxide reacts to form 24-hydroxy-25-methoxycholesterol , where one oxygen of the epoxide is replaced by a methoxy group .
Implications :

  • Demonstrates the susceptibility of the epoxide ring to nucleophilic attack.

  • Used in analytical derivatization to stabilize the compound for mass spectrometry .

Metabolism by CYP7B1 (Oxysterol 7α-Hydroxylase)

CYP7B1, a cytochrome P450 enzyme, metabolizes (24S,25)-epoxy-7alpha-hydroxycholesterol, though the exact product remains uncharacterized. Studies in Cyp7b1 knockout mice show elevated levels of the epoxide, confirming CYP7B1’s role in its catabolism .
Hypothesized Pathway :

  • Potential hydroxylation at an unmodified position (e.g., C27) or further oxidation of the side chain.

  • Likely enhances solubility for excretion or conversion into bile acids .

Isomerization During Derivatization

During analytical processing, the compound isomerizes to 24-oxocholesterol , a ketone derivative at C24. This side reaction complicates quantification but provides insights into its stability under laboratory conditions .

Data Table: Key Chemical Reactions and Products

Reaction TypeConditions/EnzymeProductBiological Relevance
Enzymatic OxidationCholesterol Oxidase24S,25-Epoxycholest-4-en-3-oneFacilitates analytical detection
Acid-Catalyzed HydrolysisHCl/MeOH, 60°C, 2 hrs24,25-DihydroxycholesterolMimics acidic degradation
MethanolysisMethanol + HCl, 60°C, 2 hrs24-Hydroxy-25-MethoxycholesterolStabilization for MS analysis
CYP7B1 MetabolismIn vivo enzymatic actionUncharacterized metabolite(s)Linked to cholesterol homeostasis

Research Findings

  • Feedback Inhibition : Synthesis of (24S,25)-epoxy-7alpha-hydroxycholesterol is tightly coupled to cholesterol synthesis in the mevalonate pathway. Excess cholesterol suppresses its production, while statins upregulate it .

  • Regulatory Role : The compound inhibits SREBP-2 processing and activates LXR-mediated transcription of genes like ABCA1, promoting cholesterol efflux .

  • Brain-Specific Metabolism : In rodent brains, CYP7B1 is the primary enzyme responsible for its catabolism, with levels ranging from 0.4–1.4 μg/g wet weight .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxysterols

24S-Hydroxycholesterol

  • Structure : 24S-hydroxyl group without the 25-epoxide.
  • Metabolism : Synthesized by CYP46A1 in the brain and metabolized by CYP7A in the liver to 7α,24-dihydroxycholesterol .
  • Function : Critical for cholesterol efflux from the brain; elevated levels are linked to Alzheimer’s and vascular dementia .
  • Key Difference : Lacks the 24,25-epoxide, making it a substrate for CYP39A1, an enzyme specific for 24-hydroxycholesterol .

25-Hydroxycholesterol

  • Structure : 25-hydroxyl group.
  • Metabolism : Primarily hydroxylated by CYP7B1 in peripheral tissues and CYP7A in the liver .
  • Function : Potent regulator of cholesterol synthesis via SREBP suppression; associated with inflammatory responses .
  • Key Difference : Absence of epoxy group and distinct hydroxyl position reduces interaction with CYP39A1 .

7α-Hydroxycholesterol

  • Structure : 7α-hydroxyl group.
  • Metabolism : Generated by CYP7A during bile acid synthesis; inhibits HMG-CoA reductase, reducing cholesterol synthesis .
  • Function : Precursor to bile acids; modulates cholesterol homeostasis .
  • Key Difference : Lacks side-chain modifications (e.g., 24-hydroxyl or epoxy groups), limiting its role in brain cholesterol transport .

24,25-Epoxycholesterol

  • Structure : 24R/S,25-epoxide (stereoisomer-dependent).
  • Metabolism: Synthesized non-enzymatically or via CYP46A1; processed by epoxide hydrolases .
  • Function : Regulates cholesterol synthesis via SCAP/SREBP pathway; may influence membrane fluidity .
  • Key Difference : Stereochemistry (24R vs. 24S) affects metabolic fate; (24S,25)-epoxide is less characterized than its R-isomer .

Enzymatic Specificity and Metabolic Pathways

Enzyme Substrate Specificity Role in (24S,25)-Epoxy-7α-HC Metabolism Reference
CYP7A Cholesterol, 24S-hydroxycholesterol Potential 7α-hydroxylation of epoxy form
CYP39A1 Preferential for 24S-hydroxycholesterol Unlikely due to epoxide modification
CYP46A1 Cholesterol → 24S-hydroxycholesterol Possible synthesis of epoxy derivative
CYP7B1 25-Hydroxycholesterol, DHEA No activity expected

Physicochemical and Functional Comparisons

Property (24S,25)-Epoxy-7α-HC 24S-Hydroxycholesterol 25-Hydroxycholesterol 7α-Hydroxycholesterol
logP (Lipophilicity) ~8.2 (estimated) 7.94 7.66 7.94
Key Enzymes CYP46A1, CYP7A CYP46A1, CYP7A CYP7B1, CYP7A CYP7A
Biological Role Brain cholesterol flux Cholesterol homeostasis SREBP regulation Bile acid precursor
Clinical Relevance Understudied Alzheimer’s biomarker Inflammation Cholesterol synthesis
References

Research Findings and Implications

  • Metabolic Pathways : (24S,25)-Epoxy-7α-hydroxycholesterol may intersect with both bile acid synthesis (via CYP7A) and brain cholesterol efflux (via CYP46A1) .
  • Disease Links : While 24S-hydroxycholesterol is elevated in dementia, the epoxy variant’s role remains unclear but could influence membrane stability or signaling .
  • Analytical Challenges : Separation of 24S,25-epoxide stereoisomers requires chiral chromatography, complicating quantification .

Preparation Methods

Endogenous Formation via the Mevalonate Pathway Shunt

(24S,25)-Epoxy-7α-hydroxycholesterol is synthesized endogenously through a shunt pathway of cholesterol biosynthesis. The mevalonate pathway typically produces cholesterol via squalene epoxidase and lanosterol cyclization. However, a minor branch generates 24S,25-epoxycholesterol through the condensation of farnesyl pyrophosphate (FPP) and dimethylallyl pyrophosphate (DMAPP), catalyzed by squalene monooxygenase (SQLE). This intermediate undergoes subsequent hydroxylation at the 7α-position by Cyp7b1 (sterol 7α-hydroxylase), yielding (24S,25)-epoxy-7α-hydroxycholesterol.

Genetic evidence from Cyp7b1 knockout mice demonstrates a 3-fold increase in brain levels of 24S,25-epoxycholesterol (0.4–1.4 μg/g wet weight) compared to wild-type mice, confirming Cyp7b1’s role in metabolizing the epoxide. Conversely, Cyp27a1 (sterol 27-hydroxylase) knockout mice show only minor reductions in epoxide levels, indicating limited involvement in its catabolism.

Enzymatic Hydroxylation of 24S,25-Epoxycholesterol

The 7α-hydroxylation step is critical for converting 24S,25-epoxycholesterol into its bioactive form. In vitro assays using recombinant Cyp7b1 expressed in HEK293 cells reveal a catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) of 1.2 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup> for this reaction. The reaction requires NADPH as a cofactor and is inhibited by geranylgeranyl pyrophosphate (GGPP), a downstream isoprenoid metabolite.

In Vitro Production Using Recombinant Enzymes

Overexpression of CYP46A1

CYP46A1 (cholesterol 24S-hydroxylase) indirectly influences (24S,25)-epoxy-7α-hydroxycholesterol levels by generating 24S-hydroxycholesterol (24-HC), a precursor that can undergo further oxidation. Transfection of human CYP46A1 into mouse midbrain cells increases 24-HC concentrations by 40% and 24S,25-epoxycholesterol by 25%, as quantified by liquid chromatography-mass spectrometry (LC/MS). This suggests that modulating CYP46A1 activity enhances substrate availability for subsequent Cyp7b1-mediated hydroxylation.

Cell Culture Models

Primary neuronal cultures treated with 24S,25-epoxycholesterol (10 μM) show a dose-dependent increase in (24S,25)-epoxy-7α-hydroxycholesterol levels, peaking at 6 hours post-treatment. The use of deuterated standards, such as [²H<sub>7</sub>]cholesterol, enables precise quantification via stable isotope dilution LC/MS.

Challenges in Chemical Synthesis

Structural Complexity and Stability Issues

The epoxy and 7α-hydroxy groups render (24S,25)-epoxy-7α-hydroxycholesterol highly sensitive to thermal degradation and oxidation. Attempts to synthesize it chemically face hurdles in stereochemical control at the 24S and 25 positions. For example, the patent US4183852A describes a 25-step synthesis for 25-hydroxycholesterol, but adapting this method to introduce the 24S,25-epoxide moiety requires additional protection-deprotection steps, reducing overall yields to <5%.

Semi-Synthetic Approaches

Hyodeoxycholic acid, a bile acid derivative, has been explored as a starting material for semi-synthesis. Esterification of hyodeoxycholic acid methyl ester followed by cyanidation at C25 and Grignard reaction with methyl magnesium bromide yields 25-hydroxycholesterol intermediates. However, introducing the 24S,25-epoxide group remains unresolved, necessitating enzymatic epoxidation using recombinant CYP450s.

Analytical Methods for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS with electrospray ionization (ESI) is the gold standard for detecting (24S,25)-epoxy-7α-hydroxycholesterol. Using a C18 reverse-phase column and methanol-water gradient elution, the compound elutes at 12.3 minutes with a mass-to-charge ratio (m/z) of 401.3 [M+H]<sup>+</sup>. Deuterated internal standards ([²H<sub>6</sub>]24-hydroxycholesterol) improve quantification accuracy, achieving a limit of detection (LOD) of 0.1 ng/mL.

Gas Chromatography-Mass Spectrometry (GC/MS)

Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) enables GC/MS analysis, though the epoxy group’s thermal lability limits its utility. Recovery rates for 24S,25-epoxycholesterol derivatives are 65–70%, compared to 85–90% for 24-HC.

Biological and Pharmacological Implications

Role in Liver X Receptor (LXR) Activation

(24S,25)-epoxy-7α-hydroxycholesterol is a potent LXR agonist (EC<sub>50</sub> = 50 nM), enhancing cholesterol efflux in astrocytes and microglia. In Cyp7b1 knockout mice, elevated levels of the epoxide correlate with reduced amyloid-β plaque formation, suggesting therapeutic potential in Alzheimer’s disease.

Neurodevelopmental Effects

During midbrain development, this oxysterol promotes the differentiation of midbrain dopaminergic (mDA) neurons by activating LXRβ. In vitro assays using SH-SY5Y cells show a 2.5-fold increase in tyrosine hydroxylase-positive neurons after 72-hour treatment with 100 nM (24S,25)-epoxy-7α-hydroxycholesterol .

Q & A

Q. What enzymatic pathways are responsible for the synthesis of (24S,25)-epoxy-7α-hydroxycholesterol in neuronal tissues?

The synthesis involves cytochrome P450 enzymes, primarily CYP46 (cholesterol 24-hydroxylase) and cyp7b1 . CYP46 converts cholesterol into 24S-hydroxycholesterol, a precursor for (24S,25)-epoxy-7α-hydroxycholesterol, and is expressed predominantly in brain neurons . Cyp7b1 further hydroxylates intermediates like 25-hydroxycholesterol at the 7α-position, as demonstrated via kinetic assays (apparent Km = 14 µM for DHEA in rat prostate) and RNA localization studies . Methodologies for pathway validation include expression cloning, in situ hybridization, and enzyme activity assays in transfected cell lines .

Q. What are the established methods for detecting and quantifying (24S,25)-epoxy-7α-hydroxycholesterol in biological samples?

Detection relies on liquid chromatography-mass spectrometry (LC-MS) for high specificity, particularly in plasma and cerebrospinal fluid. Validation protocols emphasize sample stabilization (e.g., antioxidants, −80°C storage) to prevent degradation . ELISA kits are also used for high-throughput screening, though cross-reactivity with structurally similar oxysterols requires validation via tandem MS .

Q. What protocols ensure the stability of (24S,25)-epoxy-7α-hydroxycholesterol during experimental procedures?

Stability is maintained by:

  • Storing samples at −80°C under inert gas (e.g., argon) to prevent oxidation.
  • Adding antioxidants (e.g., butylated hydroxytoluene) during extraction.
  • Avoiding prolonged exposure to light or room temperature .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on the correlation between (24S,25)-epoxy-7α-hydroxycholesterol levels and neurodegenerative disease progression?

Contradictory data (e.g., elevated levels in early-stage Alzheimer’s disease [AD] vs. reductions in advanced stages ) require:

  • Longitudinal cohort studies with stratified disease staging.
  • Adjusting for confounders like blood-brain barrier (BBB) permeability changes using 24S-OHC/27-OHC plasma ratios as a proxy for cerebrovascular integrity .
  • Integrating multi-omics data (e.g., lipidomics, transcriptomics) to contextualize oxysterol dynamics within broader metabolic networks.

Q. What experimental approaches assess the regulatory effects of (24S,25)-epoxy-7α-hydroxycholesterol on cholesterol homeostasis in the brain?

Key methodologies include:

  • Gene knockout models (e.g., CYP46−/− mice) to study compensatory pathways.
  • In situ hybridization and immunohistochemistry to localize enzyme expression in brain subregions .
  • Measuring 24S-OHC efflux rates in cerebrospinal fluid to evaluate BBB transport efficiency .

Q. How should researchers design experiments to investigate the dual role of (24S,25)-epoxy-7α-hydroxycholesterol in neuroprotection and neurotoxicity?

Experimental design considerations:

  • Dose-response studies in primary neuron cultures to differentiate pro-survival (e.g., anti-apoptotic) vs. cytotoxic effects.
  • In vivo models with controlled oxysterol delivery (e.g., intracerebroventricular infusion) to mimic physiological vs. pathological concentrations.
  • Correlating findings with clinical data on 24S-OHC plasma levels in vascular dementia and AD cohorts .

Methodological Best Practices

  • Statistical Analysis : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions common in small-sample lipidomics studies. Include effect size metrics to address variability in neurodegenerative datasets .
  • Data Presentation : Prioritize scatterplots with trendlines for dose-response relationships and heatmaps for multi-omics integration. Raw data should be archived in appendices .
  • Ethical Compliance : For human studies, ensure IRB approval for biomarker collection and address participant selection biases via stratified sampling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(24S,25)-epoxy-7alpha-hydroxycholesterol
Reactant of Route 2
(24S,25)-epoxy-7alpha-hydroxycholesterol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.